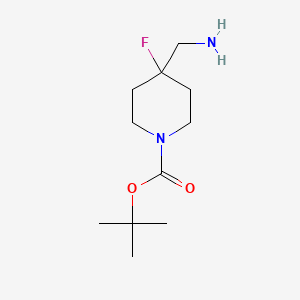

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, the molecular weight is approximately 236.31 g/mol, and the density is about 1.1±0.1 g/cm3 .Applications De Recherche Scientifique

Intermediate in Synthesis of Biologically Active Compounds

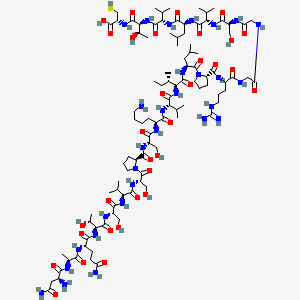

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of compounds like omisertinib (AZD9291), a medication used for the treatment of certain types of lung cancer. A rapid synthetic method for producing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, from commercially available materials has shown high yields and efficiency, indicating the importance of this compound in pharmaceutical chemistry (Zhao et al., 2017).

Role in Enzymatic Reactions

The compound has also been studied for its role in enzymatic reactions, specifically in the context of metabolism studies. For example, the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, was investigated using a hepatic microsomal system. The study of its metabolites revealed insights into the metabolic pathways involving tert-butyl compounds, contributing to a better understanding of drug metabolism and pharmacokinetics (Yoo et al., 2008).

Synthesis of Advanced Pharmaceutical Intermediates

Moreover, this compound is a key starting material in the synthesis of advanced pharmaceutical intermediates, such as crizotinib, an anti-cancer drug. The compound has been synthesized through multi-step processes, demonstrating its versatility and value as a precursor to medically relevant molecules (Kong et al., 2016).

Applications in Antibacterial Research

Its derivatives have been evaluated for their antibacterial activities, contributing to the development of new therapeutic agents. For instance, derivatives of tert-butyl compounds have shown promising results in in vitro and in vivo studies against various bacterial strains, highlighting the potential of this compound in the discovery of new antibiotics (Bouzard et al., 1992).

Contribution to Organic Synthesis and Catalysis

The compound and its derivatives have found applications in organic synthesis and catalysis, illustrating its utility in constructing complex molecular architectures. Research into the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcases the role of this compound in enabling the development of novel cancer therapeutics (Zhang et al., 2018).

Orientations Futures

The future directions for research on Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds such as tert-butyl 4-aminobenzoate have been used in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357 .

Mécanisme D'action

Target of Action

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound. Similar compounds such as tert-butyl 4-aminobenzoate have been used as building blocks for the synthesis of antifolates, which are important as tumor cell inhibitors .

Mode of Action

These interactions could potentially lead to changes in the target’s function or structure .

Result of Action

Similar compounds have been used in the synthesis of antifolates, which can inhibit tumor cell growth .

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYNTMBZASDPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653985 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620611-27-0 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

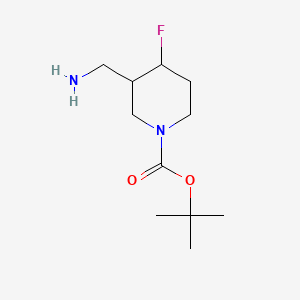

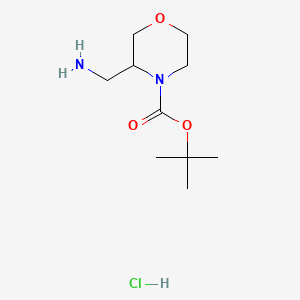

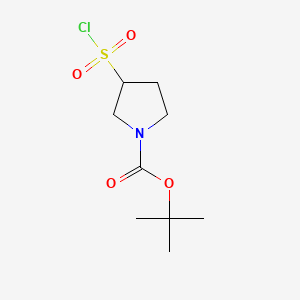

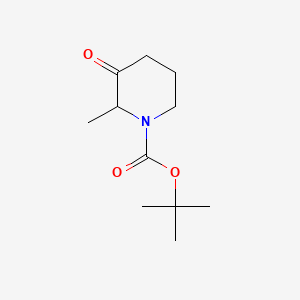

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)